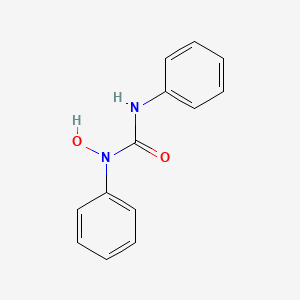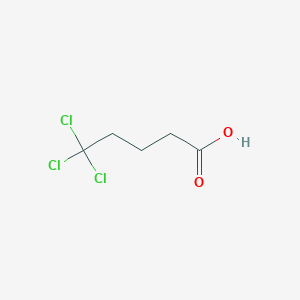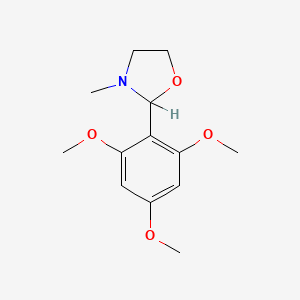
3-Methyl-2-(2,4,6-trimethoxyphenyl)oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(2,4,6-trimethoxyphenyl)oxazolidine is a chemical compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol . This compound features an oxazolidine ring substituted with a 3-methyl group and a 2,4,6-trimethoxyphenyl group. The presence of the trimethoxyphenyl group is significant due to its pharmacophoric properties, which contribute to the compound’s biological activities .
Preparation Methods
The synthesis of 3-Methyl-2-(2,4,6-trimethoxyphenyl)oxazolidine typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with an appropriate amine and a methylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Methyl-2-(2,4,6-trimethoxyphenyl)oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Scientific Research Applications
3-Methyl-2-(2,4,6-trimethoxyphenyl)oxazolidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s trimethoxyphenyl group is known for its bioactivity, making it useful in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2,4,6-trimethoxyphenyl)oxazolidine involves its interaction with specific molecular targets. The trimethoxyphenyl group can inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
3-Methyl-2-(2,4,6-trimethoxyphenyl)oxazolidine can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in various therapeutic applications. The uniqueness of this compound lies in its oxazolidine ring, which imparts distinct chemical and biological properties compared to other trimethoxyphenyl-containing compounds.
Properties
CAS No. |
101932-26-7 |
|---|---|
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-oxazolidine |
InChI |
InChI=1S/C13H19NO4/c1-14-5-6-18-13(14)12-10(16-3)7-9(15-2)8-11(12)17-4/h7-8,13H,5-6H2,1-4H3 |
InChI Key |
BHLAYNZWHMXGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC1C2=C(C=C(C=C2OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B14153247.png)
![1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea](/img/structure/B14153258.png)

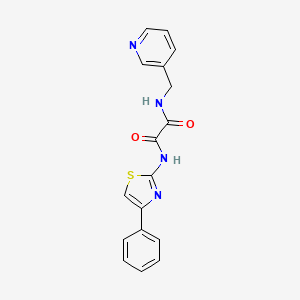
![N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester](/img/structure/B14153268.png)

![N-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B14153275.png)
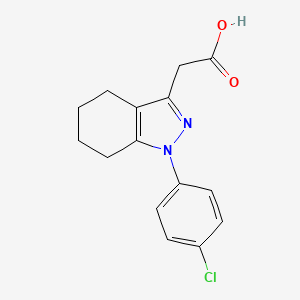

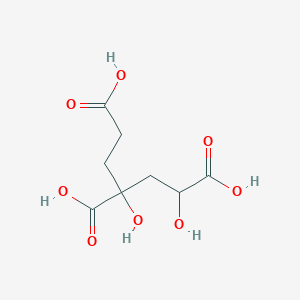
![4,4-dimethyl-12-phenyl-5-oxa-8-thia-10,12,14,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B14153304.png)
![1-{[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B14153311.png)
